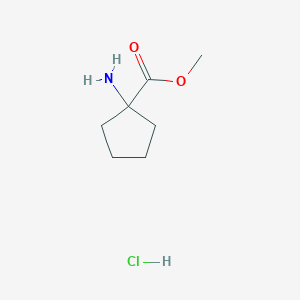

Methyl 1-aminocyclopentanecarboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C7H14ClNO2 with a molecular weight of 179.65 grams per mole. The compound's architecture centers around a five-membered cyclopentane ring wherein the carbon atom at position 1 serves as the stereochemical focal point, bearing both the amino group and the carboxylate ester functionality. This quaternary carbon configuration creates a unique structural motif where the alpha-carbon atom lacks a hydrogen substituent, differentiating it significantly from conventional amino acids.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, while alternative systematic names include 1-aminocyclopentanecarboxylic acid methyl ester hydrochloride and cycloleucine methyl ester hydrochloride. The InChI key for this compound is OPUJUITUYWGUEP-UHFFFAOYSA-N, providing a unique digital identifier for computational chemistry applications. The compound's three-dimensional structure features the amino group and carboxyl ester positioned on the same carbon atom, creating a geminal disubstitution pattern that significantly influences the molecule's overall geometry and reactivity.

The stereochemical configuration of this compound presents particularly interesting characteristics due to the absence of traditional stereogenic centers. The quaternary carbon at position 1 of the cyclopentane ring eliminates the possibility of conventional chirality, yet the compound's overall three-dimensional arrangement creates specific spatial relationships between functional groups. This structural feature contributes to the compound's unique physical and chemical properties, including its crystalline form and melting point characteristics.

Crystallographic Characterization and Conformational Dynamics

The crystallographic analysis of this compound reveals distinct structural features that reflect the conformational preferences of the cyclopentane ring system. The compound crystallizes as white to almost white crystalline powder with a reported melting point of 203 degrees Celsius. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, likely facilitated by hydrogen bonding involving the amino group and the hydrochloride counter-ion.

The conformational dynamics of the cyclopentane ring within this compound follow established patterns observed in five-membered ring systems. Research on cyclopentane conformations demonstrates that five-membered rings adopt non-planar conformations to minimize both angle strain and torsional strain. The most energetically favorable conformation is the envelope form, where four ring atoms lie approximately in the same plane while one atom is displaced out of this plane. This conformational preference directly influences the spatial arrangement of the amino and ester substituents in this compound.

Computational studies on cyclopentane systems reveal that the ring undergoes pseudorotation, a process where the out-of-plane carbon atom continuously changes position around the ring. This dynamic behavior creates multiple conformational states with relatively low energy barriers between them. In the case of this compound, the pseudorotational motion affects the relative positions of the amino and ester groups, potentially influencing the compound's interaction with biological targets and crystal packing arrangements.

The conformational energy landscape of five-membered rings shows that the envelope conformation is approximately 0.5 kilocalories per mole lower in energy compared to the half-chair conformation. This energy difference becomes more pronounced when substituents are present on the ring, as the envelope conformation provides better accommodation for bulky groups by minimizing steric interactions. The presence of both amino and ester functionalities on the same carbon atom in this compound likely stabilizes specific envelope conformations that optimize the spatial arrangement of these polar groups.

Comparative Structural Analysis with Related Cyclic Amino Acid Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related cyclic amino acid derivatives and positional isomers. A significant structural comparison exists with methyl 3-aminocyclopentanecarboxylate hydrochloride, which bears the Chemical Abstracts Service number 1398534-59-2 and represents a positional isomer where the amino group is located at position 3 of the cyclopentane ring rather than position 1. This positional difference creates distinct stereochemical and conformational properties between the two compounds.

The comparison between position 1 and position 3 substitution patterns reveals fundamental differences in molecular symmetry and conformational flexibility. In this compound, the amino and ester groups occupy the same carbon atom, creating a quaternary center that restricts rotational freedom around that position. Conversely, methyl 3-aminocyclopentanecarboxylate hydrochloride features the amino group on a secondary carbon, introducing additional stereochemical complexity through the potential for stereoisomerism at that position.

The parent compound cycloleucine, known systematically as 1-aminocyclopentanecarboxylic acid, provides another important structural reference point for understanding the ester derivative. Cycloleucine hydrochloride has a molecular formula of C6H12ClNO2 and molecular weight of 165.62 grams per mole, differing from the methyl ester by the absence of the methyl group. This structural relationship demonstrates how esterification affects the overall molecular properties while preserving the core cyclopentane-amino acid framework.

Additional structural comparisons can be drawn with other cyclic amino acid derivatives that feature different ring sizes or substitution patterns. The five-membered ring system in this compound occupies a unique position in the spectrum of cyclic constraints, providing moderate rigidity compared to three- or four-membered rings while maintaining conformational flexibility relative to larger ring systems. This intermediate level of constraint contributes to the compound's distinctive biological and chemical properties.

The analysis of related compounds also reveals patterns in physical properties that correlate with structural features. For instance, the crystalline nature and specific melting point range of this compound reflect the balance between molecular rigidity imposed by the cyclopentane ring and the flexibility introduced by the ester functionality. These structure-property relationships provide valuable insights for understanding how molecular architecture influences bulk material properties in cyclic amino acid derivatives.

Propriétés

IUPAC Name |

methyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUJUITUYWGUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467828 | |

| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60421-23-0 | |

| Record name | 60421-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-amino-1-cyclopentanecarboxylate, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 1-Aminocyclopentanecarboxylic Acid with Methanol and Thionyl Chloride

A widely reported method involves the direct esterification of 1-aminocyclopentanecarboxylic acid using methanol in the presence of thionyl chloride (SOCl₂), which acts both as a dehydrating agent and catalyst. This reaction is typically carried out at low temperatures to control the reaction rate and avoid side reactions.

- A suspension of 1-aminocyclopentanecarboxylic acid (5.23 mol) in methanol (6.5 L) is cooled to approximately -15°C using an ice/methanol bath.

- Thionyl chloride (1.8 equivalents) is added dropwise, maintaining the temperature below 7°C.

- After complete addition, the mixture is allowed to warm to room temperature and stirred overnight.

- The reaction mixture is concentrated under reduced pressure.

- The residue is treated with dichloromethane and concentrated again to yield methyl 1-aminocyclopentanecarboxylate hydrochloride as a white solid with near-quantitative yield (100%).

- ^1H NMR (CD₃OD): Multiplets at 1.87–1.94 ppm (8H), singlet at 3.83 ppm (3H, methyl ester).

- ^1H NMR (DMSO-d₆): Multiplets at 1.67–2.14 ppm (8H total), singlet at 3.73 ppm (3H), broad singlet at 8.81 ppm (3H, ammonium protons).

| Parameter | Value |

|---|---|

| Starting material | 1-aminocyclopentanecarboxylic acid (5.23 mol) |

| Solvent | Methanol (6.5 L) |

| Reagent | Thionyl chloride (1.8 eq.) |

| Temperature | -15 to 7 °C during addition, then room temp overnight |

| Yield | 100% (938 g) |

| Product | This compound (white solid) |

This method is efficient, scalable, and yields a product suitable for further synthetic steps without additional purification.

Multi-Step Synthesis Involving Ammonium Hydroxide and Hydrogen Chloride

An alternative multi-step synthesis involves the use of ammonium chloride and ammonium hydroxide in isopropyl alcohol under inert atmosphere, followed by acidification with hydrogen chloride and subsequent esterification.

- Step 1: Amination using ammonium chloride and ammonium hydroxide in isopropyl alcohol at 20°C under inert atmosphere.

- Step 2: Acidification with hydrogen chloride in 1,4-dioxane under reflux for 8 hours.

- Step 3: Esterification with thionyl chloride at 0–20°C under inert atmosphere.

This sequence allows controlled formation of the amino ester hydrochloride salt with good purity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ammonium chloride, ammonium hydroxide, isopropyl alcohol, 20°C, inert atmosphere | Amination of precursor |

| 2 | Hydrogen chloride, 1,4-dioxane, reflux, 8 h, inert atmosphere | Acidification to form hydrochloride salt |

| 3 | Thionyl chloride, 0–20°C, inert atmosphere | Esterification to methyl ester |

This method is referenced in combinatorial synthesis studies and provides a route adaptable for analog synthesis.

Hydrogenation and Functional Group Transformations via Cyclopentene Intermediates

A patented approach involves the synthesis of aminocyclopentane carboxylic acid derivatives through:

- Ring formation in the presence of base.

- Bromination to introduce a leaving group.

- Favorskii rearrangement to form a cyclopentene skeleton.

- Deprotection of the amino group.

- Catalytic hydrogenation using Pt/C or Pd/C catalysts under hydrogen gas or alternative hydrogen donors (e.g., hydrazine, isopropanol).

- Ester group removal and salt formation with hydrochloric acid in solvents like methanol or ethanol.

- Hydrogenation pressure ranges from 1 to 100 atm, preferably 1 to 10 atm.

- Solvents include methanol, ethanol, ethyl acetate, acetic acid, dimethylformamide, or water.

- Acid addition (HCl or acetic acid) forms amine salts, including hydrochlorides.

- The method ensures stereochemical control and high purity of the final hydrochloride salt.

| Step | Description | Conditions/Notes |

|---|---|---|

| (a) Ring formation | Base-mediated cyclization | Base presence, controlled temperature |

| (b) Bromination | Introduction of leaving group | Bromine or chlorine reagents |

| (c) Favorskii rearrangement | Cyclopentene skeleton formation | Controlled rearrangement conditions |

| (d) Hydrogenation | Reduction of double bonds | Pt/C or Pd/C catalyst, H₂ gas or donors, 1–10 atm pressure |

| (e) Ester removal | Hydrolysis/saponification | Acidic or basic hydrolysis |

| (f) Salt formation | Formation of hydrochloride salt | HCl addition in methanol or ethanol |

This synthetic route is versatile for producing this compound and analogs with high specificity.

Precipitation and Purification by Solvent Manipulation

In synthetic workflows, after reaction completion, this compound can be precipitated by adding diethyl ether to the reaction mixture under reduced pressure. The solid is collected by filtration and dried under vacuum.

Subsequent derivatization, such as reaction with benzoylisothiocyanate in the presence of triethylamine, is performed in dichloromethane at ambient temperature, followed by aqueous washes and drying to isolate pure products.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Precipitation | Addition of Et₂O under reduced pressure | Isolate hydrochloride salt |

| Derivatization | Benzoylisothiocyanate, triethylamine, CH₂Cl₂, 23°C, 4 h | Functional group modification |

| Workup | Wash with NaHCO₃/brine, dry over MgSO₄ | Purification |

This approach is useful for preparing derivatives and ensuring high purity of the hydrochloride salt.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The thionyl chloride/methanol method (Method 1) is highly efficient, yielding pure hydrochloride salt directly without the need for extensive purification, making it industrially attractive.

- Multi-step methods (Method 2) provide flexibility for introducing functional groups or protecting groups during synthesis, useful in combinatorial chemistry.

- The hydrogenation and rearrangement approach (Method 3) allows for stereochemical control and access to a broader range of aminocyclopentane derivatives, important for medicinal chemistry applications.

- Precipitation and derivatization techniques (Method 4) enhance product purity and enable further chemical modifications.

Each method's choice depends on the desired scale, purity, stereochemistry, and downstream application of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: 1-aminocyclopentanecarboxylic acid.

Reduction: 1-aminocyclopentane.

Substitution: Various substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

Methyl 1-aminocyclopentanecarboxylate hydrochloride is synthesized through various organic reactions, including nucleophilic substitution reactions. For instance, it has been used in the synthesis of potent BMPR2-selective kinase inhibitors, demonstrating its utility in developing new therapeutic agents targeting specific kinases involved in cellular signaling pathways . The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.

Neuropharmacological Applications

Research indicates that this compound exhibits significant activity at neurotensin receptors, which are implicated in pain modulation. Compounds active at these receptors can exert analgesic effects across various nociceptive modalities, suggesting potential applications in pain management therapies .

Kinase Inhibition

A notable application of this compound is its role as a precursor or building block in the development of selective kinase inhibitors. For example, studies have shown that derivatives of this compound can selectively inhibit BMPR2 kinase with high potency (IC50 values in the nanomolar range), which is crucial for treating conditions associated with aberrant TGFβ signaling pathways .

Case Study 1: Pain Management

In a study evaluating the analgesic properties of compounds derived from this compound, researchers found that certain derivatives demonstrated significant efficacy in preclinical pain models. The compounds were tested against standard analgesics and showed comparable or superior effects, indicating their potential for development into novel pain relief medications .

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of this compound derivatives as selective inhibitors of BMPR2. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that certain derivatives not only inhibited kinase activity but also displayed anti-proliferative effects on cancer cell lines, suggesting a dual mechanism of action that could be exploited for cancer therapy .

Mécanisme D'action

The mechanism of action of Methyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their activity or function .

Comparaison Avec Des Composés Similaires

Key Observations:

Ester Group Variation: The ethyl ester analog (C₈H₁₅NO₂·HCl) exhibits a higher molecular weight (193.67 vs. 179.64) due to the ethyl substituent. The methyl ester derivative is preferred in drug synthesis for its balance of solubility and metabolic resistance .

Amino Group Substitution: Methyl 1-(methylamino)cyclopentanecarboxylate HCl replaces the primary amine with a methylated secondary amine, reducing hydrogen-bonding capacity. This modification may influence receptor binding kinetics .

Positional Isomerism: Methyl 3-aminocyclopentanecarboxylate HCl (amino group at position 3) shows distinct stereochemical and electronic properties compared to the 1-amino isomer. Limited data suggest differences in biological activity .

Pharmacological and Industrial Relevance

- Methyl 1-aminocyclopentanecarboxylate HCl: Central to MK-3207’s development, demonstrating oral bioavailability in preclinical models .

- Ethyl analog : Used primarily as a reference standard in quality control for cardiovascular drugs .

- Positional isomers: Limited to research due to unoptimized pharmacokinetic profiles .

Activité Biologique

Methyl 1-aminocyclopentanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide an in-depth overview of its biological activity.

This compound is a derivative of cyclopentanecarboxylic acid. The compound's structure includes a methyl ester and an amino group, which are crucial for its biological interactions. Here are its chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 178.64 g/mol

- CAS Number : 60421-23-0

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Its mechanism of action is primarily linked to:

- Receptor Binding : The compound exhibits binding affinity to specific receptors, which may modulate physiological responses.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, thereby influencing metabolic pathways.

Pharmacological Effects

- CGRP Receptor Antagonism : this compound has been studied as a potential antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain signaling and migraine pathophysiology. In vitro assays demonstrated that modifications to the compound could enhance its potency as a CGRP antagonist .

- Immunosuppressive Properties : Similar compounds have been explored for their immunosuppressive effects, particularly in the context of organ transplantation and autoimmune diseases. The mechanism involves inhibition of cyclophilin A, which is crucial for T-cell activation .

Case Studies

A series of studies have documented the biological effects of this compound:

- Study on Pain Models : In animal models, the administration of the compound demonstrated a reduction in pain response, suggesting its efficacy as an analgesic agent.

- T-cell Proliferation Inhibition : In vitro studies showed that the compound inhibited T-cell proliferation induced by concanavalin A, indicating its potential as an immunosuppressant .

Table 1: Pharmacokinetic Profile

| Species | Dose (mpk) | Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) |

|---|---|---|---|---|

| Rat | 10 | 74 | 0.6 | 11 |

| Dog | 2 | 67 | 1.0 | 8 |

| Monkey | 2 | 9 | 1.5 | 15 |

This table summarizes the pharmacokinetic properties observed in preclinical studies, indicating that the compound has variable bioavailability and clearance rates across different species.

Table 2: Biological Activity Assays

| Assay Type | Result |

|---|---|

| CGRP Receptor Binding Affinity | K = 39 pM |

| T-cell Proliferation Inhibition | IC = 15 µM |

Q & A

Q. What are the critical parameters for synthesizing Methyl 1-aminocyclopentanecarboxylate hydrochloride with high yield and purity?

- Methodological Answer: Synthesis optimization requires strict control of reaction conditions:

- Temperature and pH: Maintain temperatures between 0–10°C during intermediate steps to prevent side reactions (e.g., degradation of the cyclopentane ring) .

- Purification: Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the hydrochloride salt. Reverse-phase HPLC can further ensure purity (>95%) .

- Solubility Enhancement: The hydrochloride form improves aqueous solubility, critical for biological assays .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: A multi-technique approach is recommended:

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer:

- Temperature: Store at room temperature (RT) in airtight containers to prevent hydrolysis of the ester group .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid deliquescence due to the hydrochloride salt .

- Light Sensitivity: Protect from UV light to prevent photodegradation of the cyclopentane ring .

Advanced Research Questions

Q. How can stereochemical variations in this compound impact its biological interactions?

- Methodological Answer:

- Chiral Synthesis: Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers. For example, (1R,4S)-configurations may exhibit higher receptor binding affinity .

- Activity Correlation: Compare enantiomers in enzyme inhibition assays (e.g., aminopeptidases) using IC values. Contradictions in activity data may arise from racemization during storage .

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer:

- Purity Reassessment: Verify compound integrity via NMR and HPLC to rule out degradation (e.g., ester hydrolysis to carboxylic acid) .

- Assay Conditions: Standardize protocols (e.g., buffer pH, incubation time). For example, activity against GABA receptors may vary with assay pH due to protonation of the amino group .

- Structural Analog Comparison: Benchmark against analogs (e.g., ethyl 1-aminocyclopentanecarboxylate) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for studying metabolic pathways involving this compound?

- Methodological Answer:

- Isotopic Labeling: Use C-labeled methyl groups to track metabolic fate in hepatocyte models .

- In Vitro Metabolism: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Key pathways may include ester hydrolysis or cytochrome P450-mediated oxidation .

- Computational Modeling: Apply molecular docking to predict interactions with metabolic enzymes (e.g., carboxylesterases) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer: Discrepancies often stem from:

- Counterion Effects: Hydrochloride salt solubility varies with solvent polarity (e.g., >50 mg/mL in water vs. <5 mg/mL in ethanol) .

- Crystallinity Differences: Amorphous vs. crystalline forms impact dissolution rates. Use XRPD to characterize polymorphs .

Experimental Design Considerations

Q. How to design assays for evaluating this compound’s interaction with neuronal receptors?

- Methodological Answer:

- Receptor Selection: Prioritize targets like NMDA or σ-1 receptors, where cyclopentane derivatives show affinity .

- Binding Assays: Use radiolabeled ligands (e.g., H-MK-801 for NMDA) in competitive binding studies. Include controls for non-specific binding .

- Functional Assays: Measure calcium flux in neuronal cell lines (e.g., SH-SY5Y) to assess receptor activation/inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.